![molecular formula C15H24N2O2S B2357802 N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 952982-37-5](/img/structure/B2357802.png)
N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide
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Overview
Description
“N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide” is a chemical compound with the CAS Number: 1185293-42-8 . Its IUPAC name is N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine dihydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 305.29 . The InChI code is 1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is an irritant . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidine derivatives, including N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and also found in alkaloids. The synthesis of these compounds involves various intra- and intermolecular reactions leading to a wide range of derivatives, which are then evaluated for their potential pharmacological applications .
Drug Discovery
In the field of drug discovery, the piperidine nucleus is a common structural motif. N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide may be involved in the synthesis of benzamide compounds, which have been investigated for their effects against cancer cells. The presence of specific functional groups can increase the cytotoxicity of these derivatives .
Biological Activity
The biological activity of piperidine derivatives is a key area of research. These compounds are evaluated for their potential as drugs, with a focus on their interaction with biological systems. The piperidine moiety is a crucial element in the discovery and biological evaluation of new therapeutic agents .
Chemical Synthesis
The development of cost-effective and efficient methods for the synthesis of substituted piperidines, such as N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, is an important task in modern organic chemistry. This involves exploring various chemical reactions and processes to create high-purity derivatives for further application .
Safety and Hazards
properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-17-10-7-15(8-11-17)13-16-20(18,19)12-9-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLTBGEVFRUKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide |
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